
Gadoteridol
Overview
Description
Gadoteridol is a gadolinium-based contrast agent used primarily in magnetic resonance imaging (MRI) to enhance the visibility of internal structures. It is particularly effective in imaging the central nervous system, including the brain and spine. This compound is marketed under the brand name ProHance and was first approved for use in the United States in 1992 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of gadoteridol involves the reaction of gadolinium oxide with a macrocyclic ligand, 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). The process typically includes the following steps:
Preparation of the Ligand: The ligand is synthesized by reacting cyclen (1,4,7,10-tetraazacyclododecane) with bromoacetic acid under basic conditions to form DOTA.
Complexation with Gadolinium: The DOTA ligand is then reacted with gadolinium oxide in an aqueous solution.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Crystallization: The crude product is purified through crystallization techniques to achieve high purity.
Desalination: Ion exchange resins are used to remove impurities and excess reagents.
Lyophilization: The final product is lyophilized to obtain this compound in a stable, solid form.
Chemical Reactions Analysis
Types of Reactions: Gadoteridol primarily undergoes complexation reactions due to its stable macrocyclic structure. It does not readily participate in oxidation, reduction, or substitution reactions under normal conditions.
Common Reagents and Conditions:
Complexation: The primary reaction involves gadolinium oxide and DOTA ligand in an aqueous medium at elevated temperatures.
Stabilization: The complex is stabilized by maintaining a neutral pH and using ion exchange resins to remove impurities.
Major Products: The major product of the reaction is this compound itself, with high purity achieved through crystallization and desalination processes .
Scientific Research Applications
Gadoteridol is a nonionic, gadolinium-based contrast agent (GBCA) used in magnetic resonance imaging (MRI) to enhance the visualization of internal body structures . It is considered safe for routine clinical use at a dose of 0.10 mmol/kg and has been shown to improve lesion detection compared to plain MRI .
Clinical Applications
This compound is utilized in various MRI applications, including:
- Central Nervous System (CNS) Imaging: this compound is used for contrast-enhanced MRI of the brain and spine in both adults and children . It helps in evaluating diseases of the CNS by improving the diagnostic sensitivity and specificity of MRI .
- Pancreatography: this compound can be used in contrast-enhanced magnetic resonance pancreatography to visualize the pancreas .
- Cardiovascular Imaging: Gadolinium-based contrast agents enhance the visualization of inflammation, ischemia, or scar tissue, aiding in the diagnosis of cardiovascular diseases . Early Gadolinium Enhancement helps detect myocardial inflammation, while Late Gadolinium Enhancement imaging is used for detecting non-viable myocardium .
- Pediatric Imaging: this compound is approved for use in children younger than 2 years of age, including term neonates, for contrast-enhanced MRI of the CNS .
Safety and Efficacy
This compound is considered to have a similar safety and efficacy profile to other macrocyclic GBCAs in adults . Studies have shown that this compound has a low rate of adverse events, with most being mild and clinically insignificant . A prospective study of 6163 patients reported an overall adverse event rate of 0.108% . The European Medicines Agency (EMA) classifies this compound as a GBCA with the lowest risk of nephrogenic systemic fibrosis (NSF), and the American College of Radiology (ACR) categorizes it as a Group II agent, associated with few, if any, unconfounded cases of NSF . this compound also clears more rapidly from brain and body tissues, resulting in lower levels of retained gadolinium compared to other macrocyclic GBCAs .
Dosage
The typical dose of this compound for MRI is 0.10 mmol/kg of body weight . In some cases, such as breast imaging, a slightly higher dose of 0.12 mmol/kg may be used .
This compound Compared to Other GBCAs
This compound is a macrocyclic GBCA, which is considered more stable in vivo compared to linear GBCAs . Macrocyclic GBCAs are associated with lower gadolinium deposition in the brain compared to linear agents . this compound has a faster rate of clearance from rat brain and body tissues compared to other macrocyclic GBCAs like gadobutrol and gadoterate meglumine, resulting in lower levels of retained gadolinium .
Adverse Events
The rate of adverse events possibly or probably related to this compound was 4.0% in clinical studies . These adverse events included vasodilation (facial flushing), nausea, and urticaria. Laboratory changes were reported in 6.0% of patients, but none were considered clinically significant .
Data Table
Indication | Total patients (N) | (%) | This compound dose (mmol/kg) ± SD |
---|---|---|---|
Overall | 6163 | 0.108 | 0.108 ± 0.02 |
Brain | 3936 | (44.0) | 0.109 ± 0.02 |
Spine | 295 | (3.3) | 0.109 ± 0.02 |
Head (not CNS) | 646 | (7.2) | 0.105 ± 0.02 |
Neck (not CNS) | 321 | (3.6) | 0.104 ± 0.02 |
Breast | 280 | (3.1) | 0.12 ± 0.023 |
Kidneys | 21 | (0.2) | 0.099 ± 0.004 |
Pancreas | 60 | (0.7) | 0.103 ± 0.01 |
Mechanism of Action
Gadoteridol exerts its effects by developing a magnetic moment when placed in a magnetic field. This property enhances the contrast of images obtained through MRI by altering the relaxation times of nearby hydrogen nuclei. The gadolinium ion in this compound interacts with water molecules, shortening the T1 and T2 relaxation times, which results in brighter images on T1-weighted MRI scans .
Comparison with Similar Compounds
Gadoterate Meglumine: A gadolinium-based contrast agent with a similar application but different pharmacokinetic properties.
Uniqueness of this compound:
Macrocyclic Structure: Provides high stability and low risk of gadolinium release compared to linear gadolinium-based contrast agents.
Safety Profile: Demonstrates a favorable safety profile with low incidence of adverse effects.
Biological Activity
Gadoteridol, a macrocyclic nonionic gadolinium-based contrast agent (GBCA), is primarily utilized in magnetic resonance imaging (MRI) for enhancing the visibility of internal structures. This article explores the biological activity of this compound, focusing on its pharmacokinetics, safety profile, and clinical implications based on diverse studies.
Pharmacokinetics
This compound exhibits rapid distribution and elimination characteristics. In a Phase I clinical trial involving 18 healthy volunteers, the compound was found to distribute quickly from the vascular compartment to the extracellular fluid space. Approximately 94% of the injected dose was excreted in urine within 24 hours, with a mean distribution half-life of 0.20 hours and an elimination half-life of 1.57 hours .
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Distribution Half-Life | 0.20 ± 0.04 h |
Elimination Half-Life | 1.57 ± 0.08 h |
Urinary Excretion (24h) | 94 ± 4.8% |
Safety Profile
This compound is recognized for its excellent safety profile among GBCAs. A multicenter study involving 6,163 patients reported an overall adverse event (AE) rate of 0.21% , with only 0.16% of events considered related to this compound administration . Most adverse reactions were mild and self-resolving, such as nausea and hypersensitivity reactions.
Table 2: Adverse Events Related to this compound Administration
Adverse Event Type | Frequency (%) |
---|---|
Mild Reactions | 0.13 |
Moderate Reactions | 0.03 |
Severe Reactions | 0 |
Gadolinium Retention
One of the significant concerns with GBCAs is gadolinium retention in tissues, particularly in the brain and bones. However, studies indicate that this compound has a lower retention profile compared to linear GBCAs. In animal studies, gadolinium retention was found to be minimal following repeated administration of this compound, with no instances of T1 hyperintensity in the brain reported in patients after multiple exposures .
Case Studies and Clinical Applications
This compound has been extensively studied in various clinical settings. A notable study involving patients with intracranial tumors demonstrated that this compound was well-tolerated across a range of doses (0.025-0.30 mmol/kg), with no significant adverse reactions observed . Additionally, its efficacy in enhancing MRI images has made it a preferred choice for assessing conditions such as tumors and lesions.
Table 3: Clinical Trial Data on this compound
Study Type | Patient Count | Dose Range (mmol/kg) | Adverse Events (%) |
---|---|---|---|
Phase I | 18 | 0.05 - 0.30 | None |
Phase II (Intracranial Tumors) | 87 | 0.025 - 0.30 | None |
Research Findings
Recent research highlights the metabolic effects of this compound on energy pathways within tissues. For instance, studies have shown that administration may lead to alterations in glucose metabolism and energy requirements within cells . This is particularly relevant when considering the implications for patients with metabolic disorders or those undergoing extensive imaging procedures.
Q & A
Basic Research Questions
Q. What is the synthetic pathway for Gadoteridol, and how does its molecular structure influence stability?
this compound is synthesized via sequential reactions starting with compound (I) reacting with DMF-dimethylacetyl to form tricyclic intermediates. Partial hydrolysis yields intermediate (III), followed by reactions with tert-butyl bromoacetate and subsequent deprotection steps. The final product is crystallized or lyophilized. Its macrocyclic structure (Gd-HP-DO3A) enhances thermodynamic and kinetic stability, reducing free gadolinium release compared to linear agents .
Q. What pharmacokinetic properties of this compound are critical for MRI contrast efficacy?
this compound follows a two-compartment model with rapid extracellular distribution (plasma volume: 0.205 ± 0.025 L/kg) and renal elimination (94.4% excreted in urine within 24 hours; half-life: ~1.57 hours). Its relaxivity decreases at higher magnetic fields (0.2–3.0 T), necessitating dose adjustments for optimal signal enhancement in lesions with disrupted blood-brain barriers .
Q. How is this compound’s efficacy validated in preclinical and clinical MRI studies?
Phase II trials demonstrate this compound’s safety and efficacy at doses up to 0.3 mmol/kg, with 84% of intracranial lesions showing marked enhancement. Preclinical studies use T1-weighted gradient echo imaging with temporal resolution of 8 seconds and signal-to-concentration conversion via relaxivity equations .
Advanced Research Questions
Q. How do this compound’s gadolinium retention and elimination rates compare to linear GBCAs in human tissues?
Inductively coupled plasma mass spectrometry (ICP-MS) reveals this compound retains 3–6.5× less gadolinium in brain tissues (globus pallidus, dentate nucleus) and bone compared to linear agents like gadobenate dimeglumine. Elimination rates vary by tissue: white matter (-30%/time doubling) and skin (-24%/time doubling) show significant clearance, while bone (-11%) and globus pallidus (-17%) retain gadolinium longer .
Q. What methodological challenges arise when analyzing this compound’s distribution in convection-enhanced delivery (CED) studies?
Real-time MRI visualization of this compound in non-human primates identifies "RGB zones" (optimal infusion regions) in the putamen. Key variables include cannula placement, infusion rate, and molecular characteristics (558.7 Da molecular weight). Challenges include controlling leakage and adjusting for infusate properties (e.g., charge, concentration) in human trials .
Q. How does this compound’s diffusion behavior in articular cartilage inform experimental design?
Diffusion kinetics in cartilage are unaffected by collagen concentration but correlate with proteoglycan (PG) levels at 21–72 hours. Researchers must standardize time points and use non-ionic agents to minimize confounding factors. High CA4+ concentrations may require additional validation to exclude interference .
Q. What statistical approaches resolve contradictions in this compound’s comparative efficacy studies?
Bland-Altman analysis and linear regression are critical for intraindividual comparisons. For example, this compound and gadobutrol show high concordance in glioblastoma enhancement (Pearson correlation >0.9), but per-ROI analysis reveals this compound’s slight superiority in 70% of cases. Study designs must control for dose equivalence and use quantitative enhancement mapping (QEA software) .
Q. How is this compound quantified in biological fluids, and what are the limitations of current assays?
Radioimmunoassay (RIA) detects this compound at 0.05 µg/mL with 94% urinary recovery. Cross-reactivity with metabolites (e.g., ligand 5: 37%) necessitates validation via HPLC or mass spectrometry. Clinical pharmacokinetic studies require repeated sampling within 24 hours to capture elimination curves .
Q. What ethical and methodological considerations arise in this compound studies during pregnancy?
this compound crosses the placenta, with animal studies showing post-implantation loss at 16× human doses. Human studies are inconclusive; thus, MRI should only be used if essential. Researchers must justify risk-benefit ratios and adhere to FDA/ACR guidelines on gadolinium use in vulnerable populations .
Q. Controversies and Analytical Challenges
Q. How do conflicting findings on this compound’s safety profile impact research consensus?
Disputes arise from industry-funded studies (e.g., Bracco Pharmaceuticals) versus independent analyses. While some claim this compound minimizes gadolinium deposition, critics highlight insufficient long-term human data. Researchers must disclose funding sources and use standardized retention metrics (e.g., ICP-MS) to mitigate bias .
Q. What advanced imaging techniques improve this compound’s utility in dynamic contrast-enhanced MRI (DCE-MRI)?
Supramolecular integration with hydrogels reduces diffusion artifacts in cardiac tissue. Comparative studies with ferumoxytol use semi-automated ROI segmentation to quantify T1 enhancement, though this compound’s rapid diffusion limits long-term tracking in vivo .
Methodological Recommendations
- For synthesis: Optimize hydrolysis and crystallization steps to achieve >95% purity .
- For pharmacokinetics: Use ICP-MS for gadolinium quantification and model elimination rates with linear regression .
- For clinical trials: Employ double-blind crossover designs and QEA software for objective efficacy comparisons .
Properties
Key on ui mechanism of action |
Gadoteridol is a paramagnetic agent and, as such, develops a magnetic moment when placed in a magnetic field. The relatively large magnetic moment produced by the paramagnetic agent results in a relatively large local magnetic field, which can enhance the relaxation rates of water protons in the vicinity of the paramagnetic agent. In MRI, visualization of normal and pathologic brain tissue depends, in part, on variations in the radiofrequency signal intensity that occur with: 1) differences in proton density; 2) differences of the spinlattice or longitudinal relaxation times (T1); and 3) differences in the spin-spin or transverse relaxation time (T2). When placed in a magnetic field, gadoteridol decreases T1 relaxation times in the target tissues. At recommended doses, the effect is observed with greatest sensitivity in the T1-weighted sequences. |
---|---|
CAS No. |
120066-54-8 |
Molecular Formula |
C17H29GdN4O7 |
Molecular Weight |
558.7 g/mol |
IUPAC Name |
2-[4,7-bis(carboxylatomethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+) |
InChI |
InChI=1S/C17H32N4O7.Gd/c1-14(22)10-18-2-4-19(11-15(23)24)6-8-21(13-17(27)28)9-7-20(5-3-18)12-16(25)26;/h14,22H,2-13H2,1H3,(H,23,24)(H,25,26)(H,27,28);/q;+3/p-3 |
InChI Key |
DPNNNPAKRZOSMO-UHFFFAOYSA-K |
SMILES |
CC(CN1CCN(CCN(CCN(CC1)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])O.[Gd+3] |
Canonical SMILES |
CC(CN1CCN(CCN(CCN(CC1)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])O.[Gd+3] |
Color/Form |
White solid obtained as an aggregate clump of fine needle-like micro-crystals from methanol/acetone |
density |
Osmolality (37 °C): 630 mOsM/kg water; viscosity (cP): 2.0 (20 °C), 1.3 (37 °C); density at 25 °C 1.140. /Gadoteridol injection/ |
melting_point |
>225 °C |
Key on ui other cas no. |
120066-54-8 |
solubility |
In water, 737 mg/mL Solubility (mg/mL): methanol 119, isopropanol 41, dimethylformamide 10.1, acetonitrile 6.1, methylene chloride 5.2, ethyl acetate 0.5, acetone 0.4, hexane 0.2, toluene 0.3 |
Synonyms |
gadolinium 1,4,7-tris(carboxymethyl)-10-(2'-hydroxypropyl)-1,4,7,10-tetraazacyclododecane gadolinium 1,4,7-triscarboxymethyl-1,4,7,10-tetraazacyclododecane gadolinium HP-DO3A gadoteridol Gd(DO3A) Gd-HP-D03A Gd-HP-DO3A Gd-HPDO3A Gd-hydroxypropyl-D03A GdHPDO3A Prohance SQ 32,692 SQ 32692 SQ-32692 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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